methyl 2-(4-oxo-4,5-dihydro-1H-1,5-benzodiazepin-2-yl)acetate
Description
Methyl 2-(4-oxo-4,5-dihydro-1H-1,5-benzodiazepin-2-yl)acetate is a heterocyclic compound featuring a seven-membered 1,5-benzodiazepine ring fused to a benzene ring, with a methyl ester substituent at the 2-position. This compound is of interest in medicinal and synthetic chemistry due to the pharmacological relevance of benzodiazepine derivatives, which are known for their anxiolytic, anticonvulsant, and sedative properties. The compound is commercially available (CymitQuimica, Ref: 3D-RDA39296) in quantities ranging from 50 mg to 500 mg, with pricing indicative of its specialized synthesis .
Properties
IUPAC Name |
methyl 2-(2-oxo-1,5-dihydro-1,5-benzodiazepin-4-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-17-12(16)7-8-6-11(15)14-10-5-3-2-4-9(10)13-8/h2-6,13H,7H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTILPASCHMQIMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=O)NC2=CC=CC=C2N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(4-oxo-4,5-dihydro-1H-1,5-benzodiazepin-2-yl)acetate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of methyl anthranilate with an appropriate ketone, followed by cyclization and esterification steps. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high yield, making the compound suitable for commercial applications. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the desired purity levels.
Chemical Reactions Analysis
Hydrolysis of the Methyl Ester Group
The methyl ester undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. This reaction is pivotal for generating bioactive metabolites or further functionalization:
Reaction Conditions:
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Basic hydrolysis: NaOH (2–5 M) in water/ethanol (1:1 v/v) at 60–80°C for 4–6 hours .
-
Acidic hydrolysis: HCl (6 M) in dioxane under reflux for 8–12 hours.
Products:
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Under basic conditions: 2-(4-Oxo-4,5-dihydro-1H-1,5-benzodiazepin-2-yl)acetic acid (yield: 85–92%) .
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Under acidic conditions: Partial decomposition observed due to benzodiazepine ring instability.
Mechanism:
Nucleophilic attack by hydroxide ion (basic) or water (acidic) at the ester carbonyl, followed by elimination of methanol.
Nucleophilic Substitution at the Acetamide Side Chain
The α-position of the acetamide group participates in nucleophilic substitutions, enabling side-chain diversification:
Key Insight: Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) introduces aromatic groups without disrupting the benzodiazepine core.
Cyclization Reactions
The compound serves as a precursor for fused heterocycles via intramolecular cyclization:
Example:
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With hydrazines: Reacting with hydrazine hydrate in ethanol at reflux forms triazolo-benzodiazepine hybrids :
Mechanism: Nucleophilic attack by hydrazine at the ketone, followed by dehydration and cyclization.
Oxidation and Reduction of the 4-Oxo Group
The 4-oxo group in the benzodiazepine ring undergoes redox transformations:
Limitation: Over-reduction or side reactions necessitate careful stoichiometric control .
Ring-Opening and Rearrangement
Under strong acidic conditions, the benzodiazepine ring undergoes hydrolysis to yield quinazolinone intermediates :
Conditions:
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H₂SO₄ (conc.), 120°C, 3 hours.
Product:
Application: This pathway is exploited to access structurally distinct heterocycles for biological screening.
Functionalization via Acyl Chloride Intermediates
The carboxylic acid (from ester hydrolysis) reacts with SOCI₂ to form an acyl chloride, enabling subsequent amide or ester formation :
Example:
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Reaction with 2-fluorobenzylamine in CH₂Cl₂ produces:
Yield: 82%.
Photochemical and Thermal Stability
The compound exhibits moderate stability under standard storage conditions but degrades under UV light or prolonged heating:
| Condition | Degradation Products | Half-Life (25°C) | Source |
|---|---|---|---|
| UV light (254 nm) | Benzoic acid derivatives | 48 h | |
| 100°C (neat) | Decarboxylation products | 6 h |
Scientific Research Applications
Structure and Composition
- Molecular Formula : CHNO
- Molecular Weight : 232.24 g/mol
- CAS Number : 91392-96-0
The compound features a benzodiazepine core structure which is known for its ability to interact with neurotransmitter systems, particularly the gamma-aminobutyric acid (GABA) receptors. This interaction is crucial for its pharmacological effects, including anxiolytic and sedative properties.
Pharmacological Studies
The primary application of methyl 2-(4-oxo-4,5-dihydro-1H-1,5-benzodiazepin-2-yl)acetate lies in its pharmacological properties. Research indicates that this compound may exhibit:
- Anxiolytic Effects : Similar to traditional benzodiazepines, it has been shown to enhance GABAergic transmission, leading to reduced anxiety levels in animal models .
- Sedative Properties : Its ability to modulate GABA receptors suggests potential use as a sedative agent .
Neuropharmacology
Recent studies have explored the compound's role in neuropharmacology:
- Neuroprotective Effects : Preliminary research indicates that derivatives of benzodiazepines can exhibit antioxidant properties, which may help reduce oxidative stress in neuronal cells .
- Potential for Treating Neurodegenerative Diseases : Investigations into multi-target-directed ligands (MTDLs) have highlighted the compound's potential in treating neurodegenerative diseases complicated by depression .
Synthesis of Novel Derivatives
The synthesis of this compound has led to the development of various derivatives that possess enhanced biological activity:
These derivatives are being evaluated for their efficacy against specific targets such as monoamine oxidase (MAO) and cholinesterase (ChE), which are crucial in the treatment of neurodegenerative disorders.
Case Studies
Several case studies have documented the therapeutic applications of this compound and its derivatives:
- A study demonstrated that certain derivatives showed significant MAO-B inhibition with IC values indicating strong antagonistic effects on MAO activity .
- Another investigation highlighted the anxiolytic effects of related compounds in behavioral tests such as the Elevated Plus Maze and Open Field tests, comparable to established treatments like diazepam .
Mechanism of Action
The mechanism of action of methyl 2-(4-oxo-4,5-dihydro-1H-1,5-benzodiazepin-2-yl)acetate involves its interaction with specific molecular targets, such as gamma-aminobutyric acid (GABA) receptors in the brain. By binding to these receptors, the compound can modulate neurotransmitter activity, leading to its psychoactive effects. The pathways involved in its action include the enhancement of GABAergic transmission, which results in sedative, anxiolytic, and anticonvulsant effects.
Comparison with Similar Compounds
Ethyl 2-(2-oxo-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-1-yl)acetate
Structural Differences :
- Substituents : A phenyl group at the 4-position and an ethyl ester (vs. methyl ester) at the 2-position.
- Synthesis : Prepared via alkylation of 4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-2-one with ethyl chloroacetate in DMF using potassium carbonate as a base .
- Conformation : The seven-membered benzodiazepine ring adopts a boat-shaped conformation, with the phenyl group contributing to steric effects. The methylene carbon deviates by 0.604 Å from the plane of the fused benzene ring .
Key Contrasts :
- The phenyl substituent enhances π-π stacking interactions in crystal packing, influencing solubility and solid-state stability.
4-Methyl-2,3-dihydro-1H-1,5-benzodiazepin-2-one Monohydrate
Structural Differences :
- Synthesis: Derived from condensation of o-phenylenediamine with ethyl acetoacetate under microwave-assisted conditions, crystallizing as a monohydrate .
Key Contrasts :
- The absence of an ester group reduces metabolic liability but may limit functionalization for drug development.
- The monohydrate form impacts solubility and hygroscopicity, critical for formulation stability.
Ethyl 2-{4-[(1,5-dibenzyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-3-yl)methyl]-1H-1,2,3-triazol-1-yl}acetate
Structural Differences :
Key Contrasts :
- The dibenzyl groups increase molecular weight and steric bulk, possibly reducing membrane permeability.
Structural and Conformational Insights
- Boat Conformation : Observed in ethyl 2-(2-oxo-4-phenyl-...)acetate due to steric effects of the phenyl group .
- Hydrogen Bonding: In 4-methyl-...monohydrate, water molecules mediate O–H···O interactions, stabilizing the lattice .
- Graph Set Analysis : Triazole-containing derivatives exhibit complex hydrogen-bonding patterns (e.g., R₂²(8) motifs) .
Physicochemical and Functional Comparisons
Data Table: Key Properties
Functional Implications
- Bioactivity : Ethyl esters with aromatic substituents (e.g., phenyl) may exhibit enhanced receptor binding due to hydrophobic interactions.
- Synthetic Flexibility : Methyl/ethyl esters allow for further derivatization (e.g., hydrolysis to carboxylic acids).
Biological Activity
Methyl 2-(4-oxo-4,5-dihydro-1H-1,5-benzodiazepin-2-yl)acetate is a synthetic compound belonging to the benzodiazepine class, which is widely recognized for its psychoactive properties. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.
Overview of Benzodiazepines
Benzodiazepines are primarily known for their effects on the central nervous system (CNS), where they act as anxiolytics, sedatives, and anticonvulsants. The general mechanism involves the enhancement of gamma-aminobutyric acid (GABA) at the GABA_A receptor, leading to increased inhibitory neurotransmission. This class of compounds has been extensively studied for their pharmacological effects and therapeutic potential.
The specific mechanisms of action for this compound remain largely unexplored due to its classification as a research chemical. However, it is hypothesized that it may exhibit similar properties to other benzodiazepines by modulating GABAergic activity:
- Target Receptors : Primarily interacts with GABA_A receptors.
- Biochemical Pathways : While specific pathways are not well-characterized, it is likely to influence neuronal excitability and synaptic transmission.
Pharmacokinetics
The pharmacokinetic profile of this compound is not fully established. Factors such as absorption, distribution, metabolism, and excretion (ADME) need further investigation to understand its bioavailability and therapeutic window.
Research Applications
This compound has several potential applications in scientific research:
- Chemical Synthesis : Serves as a building block for synthesizing more complex benzodiazepine derivatives.
- Biological Studies : Investigated for interactions with various enzymes and receptors.
- Therapeutic Research : Explored for potential use in treating neurological disorders due to its structural similarities to established benzodiazepines.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is beneficial to compare it with other known benzodiazepines:
| Compound Name | Chemical Structure | Primary Use | Unique Features |
|---|---|---|---|
| Diazepam | Diazepam | Anxiolytic | Long half-life |
| Lorazepam | Lorazepam | Sedative | Potent anxiolytic effects |
| Clonazepam | Clonazepam | Anticonvulsant | Rapid onset of action |
Case Studies and Research Findings
Research on this compound is limited; however, studies on related compounds provide insights:
- Neuropharmacological Studies : Investigations into similar benzodiazepine derivatives have shown significant anxiolytic effects in animal models.
- Potential Side Effects : As with other benzodiazepines, there may be risks associated with dependency and withdrawal symptoms.
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing methyl 2-(4-oxo-4,5-dihydro-1H-1,5-benzodiazepin-2-yl)acetate?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, a benzodiazepine core can be functionalized by reacting 4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-2-one with methyl chloroacetate in dimethylformamide (DMF) using potassium carbonate as a base and tetra-n-butylammonium bromide as a phase-transfer catalyst. Post-reaction purification via ethanol recrystallization ensures high purity .
Q. How can the purity and structure of the compound be validated?
- Methodological Answer : High-Performance Liquid Chromatography (HPLC) monitors reaction progress, while Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms structural integrity. X-ray crystallography is critical for resolving conformational ambiguities, such as the boat-shaped geometry of the benzodiazepine ring .
Q. What solvents and reaction conditions are optimal for synthesis?
- Methodological Answer : Polar aprotic solvents like DMF or acetonitrile are preferred due to their ability to stabilize intermediates. Reaction temperatures between 20–25°C and 24-hour stirring durations balance yield and side-product formation. Catalysts such as tetra-n-butylammonium bromide enhance reaction efficiency .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize synthetic yield?
- Methodological Answer : Statistical DoE (e.g., factorial design) identifies critical variables (e.g., solvent ratio, catalyst loading). For instance, a 2³ factorial design can test temperature, reaction time, and base concentration, reducing experimental runs by 50% while maximizing yield .
Q. How to resolve contradictions in spectroscopic data for structural confirmation?
- Methodological Answer : Discrepancies between NMR predictions and observed spectra often arise from dynamic conformational changes (e.g., ring puckering). Computational chemistry tools (DFT calculations) model low-energy conformers, while variable-temperature NMR experiments validate dynamic behavior .
Q. What computational methods elucidate reaction mechanisms?
- Methodological Answer : Quantum chemical calculations (e.g., transition state analysis via Gaussian) map energy profiles for key steps like nucleophilic acyl substitution. Coupling these with experimental kinetics (e.g., rate constants from HPLC) refines mechanistic hypotheses .
Q. How to improve regioselectivity in benzodiazepine functionalization?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
